1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene is a complex organic compound featuring two benzimidazole groups substituted with nitro groups at the 6-position. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of benzimidazole derivatives followed by coupling reactions to form the final product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium or copper for coupling reactions .
Analyse Chemischer Reaktionen
1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzimidazole rings can undergo electrophilic substitution reactions, particularly at the nitrogen atoms
Wissenschaftliche Forschungsanwendungen
1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other functional materials
Wirkmechanismus
The mechanism of action of 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The benzimidazole rings can interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene can be compared with other benzimidazole derivatives such as:
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Lacks the nitro groups and has different chemical reactivity and biological activity.
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: Contains a pyridine ring, leading to different coordination chemistry and applications.
4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: Contains additional halogen substitutions, affecting its chemical and biological properties
Eigenschaften
Molekularformel |
C20H12N6O4 |
---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H12N6O4/c27-25(28)13-4-6-15-17(9-13)23-19(21-15)11-2-1-3-12(8-11)20-22-16-7-5-14(26(29)30)10-18(16)24-20/h1-10H,(H,21,23)(H,22,24) |
InChI-Schlüssel |
RYAQGPPVZZXSOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.